Ethyl 3-amino-4-ethylhexanoate
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Overview
Description
Ethyl 3-amino-4-ethylhexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes an amino group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 3-amino-4-ethylhexanoate typically involves the esterification of 3-amino-4-ethylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-ethylhexanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and fragrances.
Uniqueness
Ethyl 3-amino-4-ethylhexanoate is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
JTUVQIRBCJTBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)OCC)N |
Origin of Product |
United States |
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